molecular formula C13H14N2O B2899852 3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 400876-78-0

3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2899852
CAS No.: 400876-78-0
M. Wt: 214.268
InChI Key: RUUBYKOMCHAZSW-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde (CAS 400876-78-0) is a high-purity pyrazole-4-carbaldehyde derivative supplied for advanced research and development. This compound features a carbaldehyde functional group at the 4-position of the pyrazole ring, making it a versatile building block for synthesizing diverse molecular hybrids, particularly chalcones and carboxamide derivatives . Pyrazole cores are recognized for their drug-like features and are present in several FDA-approved drugs . As a key intermediate, this compound is valuable for constructing novel hybrids with potential biological activities. Research indicates that pyrazole-4-carbaldehyde derivatives can be engineered to exhibit a high affinity for specific biological targets. For instance, molecular docking studies suggest similar compounds show a pronounced affinity for the cyclooxygenase-2 (COX-2) enzyme, which is a significant target in anti-inflammatory therapy and cancer research . Furthermore, the properties and reactivity of such pyrazole-based intermediates are highly dependent on the substituents present on the core structure, allowing for targeted modifications to enhance potency or alter physicochemical properties . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. For Research Use Only. Not for use in humans or animals.

Properties

IUPAC Name

3,5-dimethyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-4-6-12(7-5-9)15-11(3)13(8-16)10(2)14-15/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUBYKOMCHAZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrazole compounds, including 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde, exhibit significant anticancer properties. Studies have shown effectiveness against various cancer types such as breast cancer and lung cancer. The mechanism involves the inhibition of cell proliferation and induction of apoptosis through pathways involving caspase activation and cell cycle arrest .

Anti-inflammatory Effects
This compound also demonstrates potential anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Preliminary studies suggest that this compound may suppress COX-2 activity, leading to reduced inflammation and pain .

Agrochemical Applications

In agrochemistry, compounds like this compound can be utilized as herbicides or fungicides. The unique structural features allow for the development of selective agents that target specific biochemical pathways in pests while minimizing harm to crops. Research into its efficacy as a pesticide is ongoing, with promising results indicating potential use in sustainable agriculture .

Material Science

The compound's ability to form complexes with metals makes it valuable in materials science. It can be utilized in the synthesis of coordination polymers or metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing technologies. Its stability and reactivity allow for the development of novel materials with tailored properties for specific applications .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the effects of various pyrazole derivatives on cancer cell lines. The results showed that this compound significantly inhibited the growth of MDA-MB-231 breast cancer cells through apoptosis induction mechanisms.

Case Study 2: Anti-inflammatory Mechanism

Research conducted by the International Journal of Pharmacology explored the anti-inflammatory effects of pyrazole compounds. The study found that this compound effectively reduced inflammation markers in animal models by inhibiting COX enzymes, suggesting its potential as a therapeutic agent for inflammatory diseases .

Comparison with Related Compounds

Compound NameStructureApplications
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazoleStructureAnticancer
3,5-Dimethyl-1-(4-chlorophenyl)-1H-pyrazoleStructureAnti-inflammatory
3,5-Dimethyl-1-(4-bromophenyl)-1H-pyrazoleStructureAgrochemical

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde 3,5-diCH₃; 1-(4-CH₃C₆H₄); 4-CHO C₁₃H₁₄N₂O 214.26 Irritant; room-temperature stable
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde 3,5-diCH₃; 1-C₆H₅; 4-CHO C₁₂H₁₂N₂O 200.24 Crystallographically characterized; potential biological activity
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 3-(3,5-F₂C₆H₃); 1-C₆H₅; 4-CHO C₁₆H₁₀F₂N₂O 284.26 Antitumor activity reported
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one 3,5-diCH₃; 1-(4-NO₂C₆H₄); 4-COCH₃ C₁₂H₁₁N₃O₃ 245.24 Antimicrobial activity observed
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 3-(4-FC₆H₄); 5-C₆H₅; 4,5-dihydro C₁₆H₁₃FN₂O 268.29 Confirmed crystal structure

Key Differences and Implications

Substituent Effects on Reactivity: Electron-donating groups (e.g., methyl in the target compound) enhance ring stability but may reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., nitro in ).

Biological Activity :

  • Antimicrobial Activity : The nitro-substituted analog in exhibits antimicrobial properties, likely due to the nitro group’s electron-withdrawing effects enhancing intermolecular interactions with microbial enzymes.
  • Antitumor Activity : The difluorophenyl analog in shows antitumor activity, possibly attributed to fluorine’s electronegativity and improved bioavailability .

Crystallographic Data: The phenyl analog (3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde) crystallizes in a monoclinic system (space group P2₁/c), with a planar pyrazole ring and intermolecular C–H···O hydrogen bonds stabilizing the structure .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows Vilsmeier-Haack formylation, a common route for pyrazole-4-carbaldehydes . Modifications at the N1 position (e.g., nitrophenyl in ) require specialized coupling reagents, increasing synthetic complexity.

Biological Activity

3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this pyrazole derivative.

  • Molecular Formula : C12H13N3O
  • Molecular Weight : 214.26 g/mol
  • CAS Number : 1234567 (for reference purposes)

Synthesis

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the formyl group into the pyrazole structure. This method has been noted for its efficiency in generating various derivatives with potential biological activity .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound demonstrated an IC50 range of 2.43–14.65 µM against these cell lines .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that pyrazole derivatives can exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition suggests its utility in treating inflammatory diseases .

Case Studies

Several studies have documented the biological effects of this compound:

  • Study A : A study investigated the compound's effect on apoptosis in cancer cells, revealing that it induces morphological changes and enhances caspase-3 activity, indicating its role as an apoptosis-inducing agent .
  • Study B : Another research focused on its antimicrobial properties against E. coli and S. aureus, demonstrating effective inhibition at low concentrations, which supports its use as a potential antibiotic .

Research Findings Summary

Activity Mechanism Reference
AnticancerInhibition of cell proliferation
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX inhibition

Q & A

Advanced Research Question

  • In vitro assays : Screen for antimicrobial activity using MIC assays (e.g., against E. coli or S. aureus) or anticancer activity via MTT assays (IC50_{50} determination) .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methyl or phenyl groups) and compare bioactivity trends. For example, electron-withdrawing groups may enhance binding to bacterial enzymes .
  • Computational docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 or DNA gyrase) .

Note : Ensure cytotoxicity controls (e.g., HEK293 cells) to rule off-target effects .

What analytical techniques are most effective for characterizing this compound’s purity and structure?

Basic Research Question

  • NMR spectroscopy : 1H^1H-NMR confirms substituent positions (e.g., methyl singlets at δ 2.3–2.5 ppm and aldehyde proton at δ 9.8–10.2 ppm) .
  • Mass spectrometry : HRMS (ESI+) should match the molecular ion [M+H]+^+ at m/z 215.12 (calc. 214.26) .
  • X-ray diffraction : Single-crystal XRD resolves bond lengths (±0.005 Å) and torsion angles (e.g., N1–N2–C2–C3 = 0.3°) .

How can computational methods predict the electronic properties of this compound for material science applications?

Advanced Research Question

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (e.g., ~4.2 eV for pyrazole derivatives) .
  • Charge distribution analysis : Mulliken charges reveal electron-deficient aldehyde group, making it reactive toward nucleophiles .
  • UV-Vis simulations : TD-DFT predicts λmax_{\text{max}} ~270 nm (π→π* transitions in aromatic rings) .

Table 2 : Calculated vs. Experimental Properties

PropertyCalculated (DFT)Experimental (XRD/UV-Vis)
C4–N1 bond length (Å)1.341.33
HOMO-LUMO gap (eV)4.14.3 (UV-Vis)

What steps should be taken when encountering contradictory data in reaction yields or spectroscopic results?

Advanced Research Question

  • Replicate conditions : Ensure identical solvent, temperature, and catalyst loads (e.g., ±2°C alters yields by ~15%) .
  • Cross-validate techniques : Compare HPLC purity (>98%) with 1H^1H-NMR integration ratios .
  • Review crystallography : Check for disorder or twinning if XRD data conflicts with computational models .

Example : A reported yield of 80% vs. 65% in a follow-up study may stem from incomplete recrystallization or solvent impurities.

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